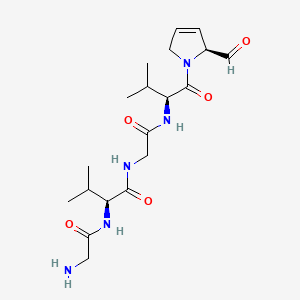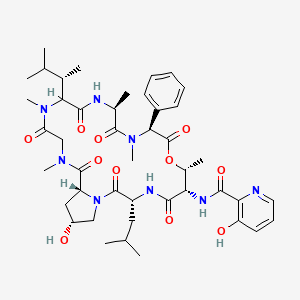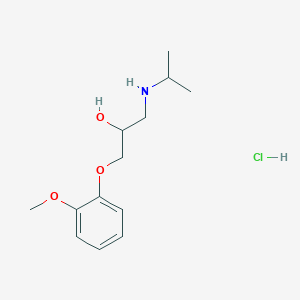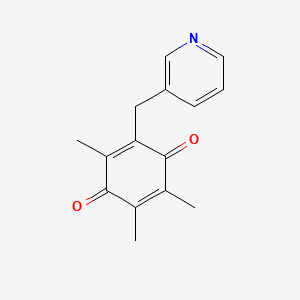
2,3,5-Trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CV-6504 is a chemical compound known for its dual inhibitory action on thromboxane A2 synthetase and 5-lipoxygenase. It also exhibits oxygen scavenging activity, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CV-6504 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the main carbon skeleton of CV-6504 through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.
Functional Group Modifications: After the core structure is formed, various functional groups are introduced or modified to achieve the desired chemical properties. This can involve reactions like halogenation, nitration, or esterification.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of CV-6504 would be scaled up using batch or continuous flow processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Catalysts: Catalysts may be used to enhance reaction rates and selectivity.
Safety and Environmental Concerns: Industrial processes must comply with safety regulations and minimize environmental impact through waste management and emission controls.
Chemical Reactions Analysis
Types of Reactions
CV-6504 undergoes several types of chemical reactions, including:
Oxidation: CV-6504 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
CV-6504 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological pathways involving thromboxane A2 and 5-lipoxygenase.
Medicine: Investigated for potential therapeutic applications due to its inhibitory effects on enzymes involved in inflammation and thrombosis.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
CV-6504 exerts its effects by inhibiting thromboxane A2 synthetase and 5-lipoxygenase. These enzymes are involved in the production of thromboxane A2 and leukotrienes, respectively, which play roles in inflammation and platelet aggregation. By inhibiting these enzymes, CV-6504 can reduce inflammation and prevent thrombosis .
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
Aspirin: Inhibits thromboxane A2 synthetase and is widely used as an anti-inflammatory and antiplatelet agent.
Uniqueness
CV-6504 is unique due to its dual inhibitory action on both thromboxane A2 synthetase and 5-lipoxygenase, combined with its oxygen scavenging activity.
Properties
CAS No. |
117574-40-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(pyridin-3-ylmethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H15NO2/c1-9-10(2)15(18)13(11(3)14(9)17)7-12-5-4-6-16-8-12/h4-6,8H,7H2,1-3H3 |
InChI Key |
IPGAFOVEIIWXFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC2=CN=CC=C2)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC2=CN=CC=C2)C |
Key on ui other cas no. |
117574-40-0 |
Synonyms |
2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone CV 6504 CV-6504 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate](/img/structure/B1214362.png)
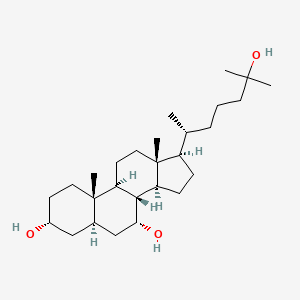
![[(2S,3R,4S,5R,6S)-2,3,4,5,6-pentahydroxy-7-oxo-8-phosphonooxyoctyl] dihydrogen phosphate](/img/structure/B1214364.png)


